![molecular formula C13H21NO4 B3026976 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1201186-86-8](/img/structure/B3026976.png)
4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid
Overview
Description
The compound "4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid" is a structurally complex molecule that is part of a broader class of bicyclic compounds with potential pharmacological applications. The core structure of this compound is a bicyclic heptane, which is a seven-membered ring system. This core is functionalized with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid moiety. The Boc group is commonly used in organic synthesis to protect amines during reaction sequences.
Synthesis Analysis
The synthesis of related bicyclic compounds has been explored in the literature. For instance, the synthesis of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids has been described, showcasing the ability to conformationally lock the molecules by placing the N-Boc-amino groups in specific positions . Another study reports the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which is a similar compound, indicating the versatility of synthetic approaches for such bicyclic structures . Additionally, an efficient scalable route has been developed for the synthesis of a related compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which demonstrates the potential for large-scale production .
Molecular Structure Analysis
The molecular structure of bicyclic compounds like the one is characterized by a rigid framework that can influence the spatial orientation of attached functional groups. The X-ray crystal structures of similar compounds have shown that the bicyclic core can adopt a boat-like conformation, which is largely unaffected by various substitution patterns . This conformational rigidity is important for the design of molecules with fixed pharmacophoric groups for potential drug development.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these bicyclic compounds often include steps such as protection/deprotection of functional groups, stereoselective synthesis, and purification techniques like chromatography. The synthesis of the related compounds has demonstrated the use of diastereomeric salt formation and chiral stationary phase chromatography for optical resolution . The innovative approach in the synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate includes an epimerization/hydrolysis step to avoid tedious purification .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid" are not detailed in the provided papers, the properties of similar bicyclic compounds can be inferred. These compounds are likely to have high melting points due to their rigid structures and may exhibit specific optical activity due to the presence of chiral centers. The Boc group is known to be stable under acidic conditions but can be removed under acidic or basic conditions when desired, which is a key consideration in the synthesis and subsequent reactions of these compounds .
Scientific Research Applications
Synthesis and Stereochemistry
- A study by Bakonyi et al. (2013) developed a synthesis for stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, significantly shortening known procedures for synthesizing these unnatural amino acids and providing insight into cis-selectivity via ab initio calculations (Bakonyi et al., 2013).
Glycosidase Inhibition and Peptide Analogues
- Moreno‐Vargas et al. (2003) synthesized enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane, which were evaluated as glycosidase inhibitors and as nonpeptide scaffolds for peptide analogues, indicating potential biomedical applications (Moreno‐Vargas et al., 2003).
Development of Glutamic Acid Analogue
- Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue using 7-azabicyclo[2.2.1]heptane, highlighting the molecule's utility in creating biochemically relevant compounds (Hart & Rapoport, 1999).
Peptidomimetics and Conformational Probes
- Campbell and Rapoport (1996) described a method for preparing optically pure 1-carboxy-7-azabicycloheptane amino acids, useful for generating peptidomimetics and conformational probes (Campbell & Rapoport, 1996).
Conformational Locking for Pharmacophore Design
- Vorberg et al. (2017) synthesized 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, demonstrating the use of the bicyclic core for conformational locking of pharmacophores, important in drug design (Vorberg et al., 2017).
Catalysis and Chemical Transformations
- Heydari et al. (2007) explored the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, a reaction pertinent to the chemical modification of amino acids and peptides (Heydari et al., 2007).
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-13-6-4-12(8-13,5-7-13)9(15)16/h4-8H2,1-3H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRVWLDKDQQUCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138588 | |
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid | |
CAS RN |
1201186-86-8 | |
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201186-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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